molecular formula C12H13N5O4 B12399539 1,N6-Etheno-ara-adenosine

1,N6-Etheno-ara-adenosine

Numéro de catalogue: B12399539
Poids moléculaire: 291.26 g/mol
Clé InChI: LRPBXXZUPUBCAP-ITDQULNMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,N6-Etheno-ara-adenosine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,N6-Etheno-ara-adenosine can be synthesized through various chemical reactions. One common method involves the treatment of 1,N6-etheno-adenosine with alkali, followed by nitrosation . This process results in the formation of the novel nucleoside.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques such as nucleophilic substitution and cyclization reactions. The compound is often produced in research laboratories for scientific studies and pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1,N6-Etheno-ara-adenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.

Mécanisme D'action

1,N6-Etheno-ara-adenosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells . The compound targets specific enzymes involved in nucleic acid metabolism, leading to the disruption of DNA replication and repair processes. This results in the accumulation of DNA damage and ultimately cell death.

Activité Biologique

1,N6-Etheno-ara-adenosine (eAdo) is a modified nucleoside that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of eAdo, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Structural Characteristics

This compound is an analog of adenosine where the N6 position of the adenine base contains an etheno group. This modification alters the nucleoside's interaction with biological targets, including receptors and enzymes, which can lead to distinct biological effects compared to unmodified adenosine.

The biological activity of eAdo is primarily mediated through its interactions with adenosine receptors and its role in cellular signaling pathways.

  • Adenosine Receptor Interaction : eAdo exhibits binding affinity for various adenosine receptor subtypes (A1, A2A, A2B, and A3). The binding affinity and efficacy can vary depending on the receptor subtype, influencing downstream signaling pathways such as cAMP production and calcium mobilization .
  • Nucleotide Metabolism : eAdo is also involved in nucleotide metabolism. It can act as a substrate for nucleotidases, leading to the formation of other biologically active compounds such as eAMP and eADP .

Cellular Proliferation and Apoptosis

Research indicates that eAdo can influence cellular proliferation and apoptosis in various cell types:

  • Cancer Cell Lines : In vitro studies have shown that eAdo selectively inhibits DNA synthesis in certain cancer cell lines, such as rat mammary tumor cells, while exhibiting minimal toxicity to normal cells . This selectivity suggests potential applications in cancer therapy.
  • Neuronal Cells : eAdo has been shown to modulate neuronal signaling, potentially affecting neuroprotection and neurodegeneration processes. Its effects on neurotransmitter release and synaptic plasticity are under investigation .

Inflammatory Response

The compound has been implicated in modulating inflammatory responses through its action on adenosine receptors:

  • Immune Cells : eAdo can enhance the production of anti-inflammatory cytokines while inhibiting pro-inflammatory mediators. This dual action positions it as a candidate for treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of eAdo:

  • Cancer Treatment : A study demonstrated that treatment with eAdo resulted in a significant reduction in tumor growth in a rat model of breast cancer. The compound inhibited thymidine incorporation into DNA without affecting normal tissue proliferation .
  • Neuroprotection : In models of neurodegeneration, eAdo administration was associated with reduced neuronal cell death and improved cognitive function in rodent models subjected to ischemic injury .

Comparative Biological Activity Table

Biological Effect eAdo Activity Reference
Inhibition of DNA synthesisSelective in cancer cells
Modulation of neurotransmissionEnhances synaptic plasticity
Anti-inflammatory effectsInhibits pro-inflammatory cytokines

Propriétés

Formule moléculaire

C12H13N5O4

Poids moléculaire

291.26 g/mol

Nom IUPAC

(2R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol

InChI

InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8?,9-,12-/m1/s1

Clé InChI

LRPBXXZUPUBCAP-ITDQULNMSA-N

SMILES isomérique

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H](C([C@H](O4)CO)O)O

SMILES canonique

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.